molecular formula C12H11N5O2S B14412629 alpha-Toluenesulfonamide, N-(purin-6-yl)- CAS No. 82499-19-2

alpha-Toluenesulfonamide, N-(purin-6-yl)-

Cat. No.: B14412629
CAS No.: 82499-19-2
M. Wt: 289.32 g/mol
InChI Key: VUSACXIAOWKUCM-UHFFFAOYSA-N
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Description

Alpha-Toluenesulfonamide, N-(purin-6-yl)- is a chemical compound with the molecular formula C12H12N6O2S and a molecular weight of 304.328 g/mol . . This compound features a purine ring attached to a toluenesulfonamide group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of alpha-Toluenesulfonamide, N-(purin-6-yl)- involves the reaction of purine derivatives with toluenesulfonyl chloride under specific conditions. One common method includes the use of anhydrous acetonitrile as a solvent and triethylamine as a base . The reaction typically proceeds at room temperature, yielding the desired sulfonamide in good to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Alpha-Toluenesulfonamide, N-(purin-6-yl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of alpha-Toluenesulfonamide, N-(purin-6-yl)- involves its interaction with specific molecular targets, such as enzymes and nucleic acids . The purine moiety allows it to mimic natural purine substrates, thereby inhibiting enzyme activity or interfering with nucleic acid functions. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Alpha-Toluenesulfonamide, N-(purin-6-yl)- can be compared with other similar compounds, such as:

The uniqueness of alpha-Toluenesulfonamide, N-(purin-6-yl)- lies in its combination of the purine and toluenesulfonamide groups, which confer specific chemical and biological properties that are not found in other related compounds.

Properties

CAS No.

82499-19-2

Molecular Formula

C12H11N5O2S

Molecular Weight

289.32 g/mol

IUPAC Name

N-benzyl-7H-purine-6-sulfonamide

InChI

InChI=1S/C12H11N5O2S/c18-20(19,17-6-9-4-2-1-3-5-9)12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8,17H,6H2,(H,13,14,15,16)

InChI Key

VUSACXIAOWKUCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=NC=NC3=C2NC=N3

Origin of Product

United States

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